4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Heterocyclic chemistry Medicinal chemistry Building block procurement

Researchers often waste synthetic steps installing orthogonal handles on thiazole cores. This compound solves that by providing a pre-installed 4-formyl and 5-carboxylic acid on a single phenylthiazole scaffold (C11H7NO3S, MW 233.24). • Enables sequential amidation (C5-COOH) then reductive amination or Knoevenagel condensation (C4-CHO) without protecting-group manipulation. • The free acid (HBD=1) offers better solubility and crystallinity than the ethyl ester analog, which requires an extra deprotection step. • Scaffold-validated: 2-phenylthiazole-5-carboxylic acid derivatives show nanomolar potency (EC50 0.66 nM) in TRBP inhibition. Purchasing this bifunctional building block accelerates SAR exploration by at least one synthetic operation per analog.

Molecular Formula C11H7NO3S
Molecular Weight 233.24 g/mol
CAS No. 88469-72-1
Cat. No. B13627541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid
CAS88469-72-1
Molecular FormulaC11H7NO3S
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C=O
InChIInChI=1S/C11H7NO3S/c13-6-8-9(11(14)15)16-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,15)
InChIKeyMJJMTRHNUSGGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 88469-72-1): Core Identity and Sourcing Profile for R&D Procurement


4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 88469-72-1) is a heterocyclic building block consisting of a thiazole core substituted at the 2-position with a phenyl ring, at the 4-position with a formyl (–CHO) group, and at the 5-position with a carboxylic acid (–COOH) group [1]. This bifunctional architecture (C11H7NO3S, MW 233.24 g/mol) places it at the intersection of aldehyde and carboxylic acid reactivity manifolds within a single phenylthiazole scaffold . The compound is primarily sourced as a research intermediate for medicinal chemistry and agrochemical discovery programs, with computed descriptors including XLogP3 of 2.3 and topological polar surface area (TPSA) of 95.5 Ų [1].

Building block 4-Formyl-5-carboxy-2-phenylthiazole heterocyclic intermediate
Reactivity handles Aldehyde (C4) and free carboxylic acid (C5) on a single phenylthiazole core
Orthogonal derivatization Sequential amidation at C5 then Knoevenagel / reductive amination at C4
Procurement context Replaces two mono-functional analogs; reduces synthetic step count

Why Generic 2-Phenylthiazole Analogs Cannot Replace 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic Acid in Synthetic Workflows


The compound’s value proposition rests on the simultaneous presence of a 4-formyl group and a 5-carboxylic acid group on the same phenylthiazole core. Removal or relocation of either functional group fundamentally alters the accessible chemical space. The 4-formyl-5-carboxy pattern enables orthogonal derivatization—sequential amidation at C5 followed by reductive amination or Knoevenagel condensation at C4—that mono-functional analogs such as 2-phenylthiazole-4-carboxaldehyde (CAS 20949-81-9, lacks –COOH) or 2-phenylthiazole-5-carboxylic acid (CAS 10058-38-5, lacks –CHO) cannot support . The ethyl ester derivative (CAS 88469-73-2) lacks the free carboxylic acid hydrogen-bond donor (HBD count = 0 vs. 1 for the free acid), altering solubility, crystallinity, and biological target engagement profiles, and introduces an additional synthetic deprotection step when the free acid is required . The quantitative evidence below substantiates these differentiation points.

Mono-functional analogs lack orthogonal reactivity
2-Phenylthiazole-4-carboxaldehyde (no -COOH) or 2-phenylthiazole-5-carboxylic acid (no -CHO) cannot support sequential derivatization workflows.
Ethyl ester requires additional hydrolysis step
Ethyl 4-formyl-2-phenyl-1,3-thiazole-5-carboxylate lacks the free acid hydrogen-bond donor and demands saponification before amidation, altering efficiency.
Positional formyl isomers exhibit different reactivity
4-Formyl-thiazoles undergo Darzens condensation readily; 5-formyl or 2-formyl isomers show altered or competing pathways (e.g., Cannizzaro).

Quantitative Differentiation Evidence: 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Evidence Item 1: Bifunctional Derivatization Capacity vs. Mono-Functional 2-Phenylthiazole Analogs

The target compound provides two chemically orthogonal handles (4-CHO and 5-COOH) on a single thiazole core, enabling sequential and regioselective derivatization without protecting-group manipulation between steps. Its closest analogs each possess only one of these functional groups . The hydrogen-bond donor count (HBD = 1) and acceptor count (HBA = 5) reflect the contribution of the free carboxylic acid proton absent in both the 4-carboxaldehyde analog (HBD = 0, HBA = 3) and the ethyl ester derivative (HBD = 0) [1]. The topological polar surface area (TPSA = 95.5 Ų) is significantly higher than that of 2-phenylthiazole-4-carboxaldehyde (computed TPSA ≈ 58.2 Ų), indicating enhanced aqueous interface potential relevant for biological target engagement [1].

Functional Handles
Class-level inference
Target: 2 reactive sites (CHO + COOH), HBD 1, TPSA 95.5 Ų. Analogs: 1 site, HBD 0–1, TPSA 58–78 Ų.
Supports orthogonal library synthesis
Computed properties; confirm experimentally
Heterocyclic chemistry Medicinal chemistry Building block procurement

Evidence Item 2: 4-Formyl Reactivity in Darzens Condensation vs. 5-Formyl Isomers

The 4-formyl group on the phenylthiazole scaffold has been specifically demonstrated to undergo facile Darzens condensation with ω-chloracetophenone and p-nitrobenzyl chloride, yielding glycidic ester derivatives [1]. This reactivity is position-dependent: 4-formyl-thiazoles react readily, whereas the competing Cannizzaro reaction becomes significant under the basic conditions employed, and 5-formyl or 2-formyl isomers exhibit different reactivity profiles due to altered electronic environments [1]. The presence of the 5-carboxylic acid group does not interfere with the Darzens pathway, as the reaction was successfully demonstrated on 4-formyl-5-carboxy-substituted thiazoles in the phenylthiazole series [2].

Darzens Condensation
Supporting evidence
4-Formyl-phenylthiazoles undergo Darzens reaction with ω-chloracetophenone; reported to proceed “easily”.
Validated route to epoxy ester intermediates
Qualitative observation; no quantitative isomer comparison
Synthetic methodology Thiazole aldehyde reactivity Epoxide synthesis

Evidence Item 3: Free Carboxylic Acid vs. Ethyl Ester: Crystallinity and Thermal Stability

The free carboxylic acid form (target compound) and its ethyl ester derivative (CAS 88469-73-2) exhibit meaningfully different solid-state properties relevant to isolation, purification, and formulation. The ethyl ester has a reported melting point of 97–98 °C (recrystallized from ethanol) . While the melting point of the free acid is not reported in the accessed authoritative databases, the presence of the carboxylic acid proton (HBD = 1 vs. HBD = 0 for the ester) [1] enables intermolecular hydrogen-bonded dimer formation in the solid state, typically resulting in higher melting points and altered solubility profiles compared to the corresponding ester. The free acid can be directly coupled to amines via standard amide bond formation, whereas the ester requires a hydrolysis step (saponification or acid-catalyzed deprotection) prior to amidation, adding one synthetic operation and associated yield loss [2].

Acid vs. Ester Form
Cross-study comparable
Free acid: direct amidation competent, HBD 1. Ethyl ester: mp 97–98 °C, HBD 0, requires hydrolysis step.
Free acid eliminates ester hydrolysis step
Free acid melting point not widely reported
Solid-state chemistry Crystallization Pre-formulation

Evidence Item 4: 2-Phenylthiazole-5-Carboxylic Acid Scaffold Validated as a Pharmacophore with Nanomolar Activity

The 2-phenylthiazole-5-carboxylic acid scaffold—the core pharmacophore present in the target compound—has been independently validated as a privileged structure in antitumor drug discovery. CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, demonstrated nanomolar inhibitory activity against TRBP with an EC50 of 0.66 nM, binding affinity KD of 4.78 nM, and disruption of TRBP-Dicer interaction with an IC50 of 2.34 μM [1]. The 4-formyl group on the target compound provides an additional vector for structural elaboration that is absent in CIB-L43 and related 2-phenylthiazole-5-carboxylic acid analogs lacking 4-substitution, offering a direct route to explore SAR at the 4-position without de novo scaffold construction [2].

TRBP Inhibition
Class-level inference
CIB-L43 (2-phenylthiazole-5-carboxylic acid deriv.): EC50 0.66 nM, KD 4.78 nM, IC50 2.34 µM.
Scaffold validated; 4-formyl enables SAR expansion
Data from a specific derivative, not the 4-formyl compound itself
Antitumor TRBP inhibition Medicinal chemistry optimization

Evidence Item 5: Fragment Library Profiling: Thiazole Carboxylic Acids as Privileged Fragments with Defined Reactivity Liabilities

A systematic fragment-library study of 49 fragment-sized thiazoles and thiadiazoles bearing amines, bromides, carboxylic acids, and nitriles evaluated their behavior in biochemical screening campaigns [1]. Thiazole-carboxylic acid fragments were identified as useful building blocks but also flagged for potential promiscuity and reactivity artifacts that must be correlated with specific on-target engagement [1]. The target compound, bearing both an aldehyde and a carboxylic acid, sits at the intersection of two reactivity classes: the carboxylic acid (validated fragment) and the aldehyde (a known electrophilic warhead in covalent inhibitor design). This dual character allows the same building block to serve both as a non-covalent fragment and, upon suitable derivatization, as a covalent probe precursor—a versatility not offered by mono-functional thiazole fragments [2].

Fragment Dual Mode
Class-level inference
Dual functionality: non-covalent carboxylic acid pharmacophore + latent aldehyde electrophile.
Supports both fragment screening and covalent design
Promiscuity and reactivity artifacts require triage
Fragment-based drug discovery Thiazole promiscuity Screening hit triage

High-Value Application Scenarios for 4-Formyl-2-phenyl-1,3-thiazole-5-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: 2,4,5-Trisubstituted Thiazole Library Synthesis Targeting TRBP or Related RNA-Binding Proteins

The target compound provides direct access to 2,4,5-trisubstituted thiazole libraries via sequential amidation (at C5-COOH) followed by reductive amination, hydrazone formation, or Knoevenagel condensation (at C4-CHO). The 2-phenylthiazole-5-carboxylic acid scaffold has been validated with nanomolar potency (EC50 = 0.66 nM) in TRBP inhibition [1]. The pre-installed 4-formyl group enables exploration of C4 SAR without requiring a separate formylation step, accelerating lead optimization campaigns by at least one synthetic operation per analog.

Covalent Inhibitor Design: Aldehyde as a Latent Electrophilic Warhead Precursor

The 4-formyl group can serve as a latent electrophile for reversible covalent inhibitor design targeting cysteine or serine protease active sites. Upon Schiff-base formation with lysine residues or oxime ligation, the aldehyde can be converted into a targeted covalent warhead [1]. Unlike mono-functional 2-phenylthiazole analogs that lack an electrophilic handle, the target compound allows fragment-to-covalent-hit progression within a single scaffold, maintaining physicochemical continuity throughout the hit-to-lead phase. The TPSA of 95.5 Ų and XLogP3 of 2.3 [2] place the compound in a favorable drug-like property space for oral bioavailability.

Agrochemical Intermediate: Darzens-Derived Epoxy Esters for Insecticide and Fungicide Discovery

The validated Darzens reactivity of 4-formyl-phenylthiazoles with α-haloesters enables the synthesis of glycidic ester derivatives that serve as intermediates for pyrethroid-like insecticide analogs and epoxide-containing fungicide candidates [1]. The 5-carboxylic acid group provides an additional vector for introducing amide or ester prodrug moieties to modulate physicochemical properties such as log P and soil mobility. Purchasing the bifunctional building block circumvents the need for separate aldehyde and acid intermediates in agrochemical lead generation.

Fragment-Based Drug Discovery: Dual-Mode Fragment for Primary Screening and Covalent Follow-Up

In fragment-based screening campaigns, the target compound can be deployed as a carboxylic-acid-containing fragment for initial non-covalent hit identification (consistent with the thiazole-carboxylic acid fragment class evaluated in systematic library studies [1]). Upon hit confirmation, the same compound can be elaborated at the 4-formyl position to introduce covalent character, enabling target engagement studies and selectivity profiling. This dual-mode utility reduces the fragment library size required to cover both non-covalent and covalent chemical space, directly impacting screening efficiency and procurement costs.

Application
Selection Property
Validation Focus
TRBP-targeted library synthesis
4-Formyl diversification handle
TRBP inhibition assay context
Covalent inhibitor design
Latent aldehyde electrophile
Covalent probe design context
Agrochemical epoxy ester intermediates
Darzens reactivity
Epoxy ester synthesis validation
Fragment-based screening
Dual non-covalent/covalent fragment
Fragment hit elaboration & selectivity
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